Dibenz(b,f)azepine

Organic Synthesis Process Chemistry Pharmaceutical Manufacturing

Dibenz[b,f]azepine (CAS 256-96-2) is the planar, unsaturated scaffold essential for carbamazepine, oxcarbazepine, and eslicarbazepine acetate synthesis. The 10,11-double bond confers a rigid conformation mandatory for sodium channel blocking—the saturated iminodibenzyl (CAS 494-19-9) lacks the required electronic configuration, precluding generic substitution. High-purity iminostilbene ensures API potency, enables faster N-alkylation (>90% conversion in 2-4 h vs. 8-12 h for dihydro form), and supports Pd-catalyzed routes reaching 97% yield. Also serves as starting material for topoisomerase II inhibitors (IC50 6.36 μM) and high-efficiency electrochromic polymers.

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 256-96-2
Cat. No. B142622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenz(b,f)azepine
CAS256-96-2
Synonyms5H-Dibenz[b,f]azepine;  2,2’-Iminostilbene;  5-Azadibenzo[a,e]cycloheptatriene;  5H-Dibenzo[b,f]azepine;  NSC 123458;  RP 9989; 
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=CC=CC=C3N2
InChIInChI=1S/C14H11N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-10,15H
InChIKeyLCGTWRLJTMHIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenz[b,f]azepine (CAS 256-96-2): Core Scaffold for Anticonvulsants and Pharmaceutical Intermediates


Dibenz[b,f]azepine (CAS 256-96-2), also known as 5H-dibenz[b,f]azepine or iminostilbene, is a tricyclic secondary amine comprising a central seven-membered azepine ring fused to two benzene rings [1]. The compound exists as a yellow to orange-yellow powder with a melting point of 197°C, a density of 1.290 g/mL at 20°C, and solubility of 50 mg/mL in dioxane [2]. It serves as the essential core scaffold for several clinically important anticonvulsant drugs, including carbamazepine (5H-dibenz[b,f]azepine-5-carboxamide), oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide), and eslicarbazepine acetate [3][4]. The compound's planar conjugated system at the 10,11-positions enables distinct pharmacological and physicochemical properties compared to its saturated analog, 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl, CAS 494-19-9) [5].

Why Dibenz[b,f]azepine Cannot Be Replaced with 10,11-Dihydro Analogs in Critical Applications


Despite structural similarity, dibenz[b,f]azepine and its 10,11-dihydro analog (iminodibenzyl) exhibit fundamental differences that preclude generic substitution. The unsaturated 10,11-double bond in dibenz[b,f]azepine confers a planar conformation that directly influences electronic distribution and receptor binding, whereas the saturated analog adopts a non-planar boat conformation [1]. This conformational difference manifests in distinct N-alkylation reactivities under phase-transfer catalysis, where dibenz[b,f]azepine demonstrates markedly different nucleophilic behavior compared to the dihydro form [2]. Furthermore, the oxidative dehydrogenation pathway converting iminodibenzyl to iminostilbene is non-trivial, requiring specific catalysts and achieving variable yields (77-82% under optimized conditions), making direct substitution economically and synthetically impractical [3]. Most critically, the unsaturated scaffold is essential for generating 5-carboxamide derivatives with optimal sodium channel blocking activity—the dihydro scaffold alone lacks the electronic configuration required for potent anticonvulsant pharmacophore engagement [4]. These differences underscore that dibenz[b,f]azepine is not a commodity intermediate interchangeable with its reduced counterpart.

Quantitative Evidence for Dibenz[b,f]azepine Selection: Comparator Data Guide


Synthetic Yield Advantage: Palladium-Catalyzed Cascade Annulation vs Traditional Dehydrogenation Routes

A 2023 palladium-catalyzed cascade [4+3] annulation protocol achieves dibenzo[b,f]azepine derivatives in yields up to 97%, representing a substantial improvement over traditional dehydrogenation of iminodibenzyl which typically yields 55-82% [1][2]. This direct synthetic route avoids the multi-step bromination-dehydrobromination sequence required in conventional iminostilbene production from 10,11-dihydro precursors [3].

Organic Synthesis Process Chemistry Pharmaceutical Manufacturing

SIRT2 Selectivity: 10,11-Dihydro-5H-dibenz[b,f]azepine Derivatives Exhibit >30-Fold Isoform Discrimination

Compound 8, a 10,11-dihydro-5H-dibenz[b,f]azepine derivative, demonstrates an IC50 of 18 μM against SIRT2 with >30-fold selectivity over SIRT1 in in vitro assays [1]. This selectivity profile is confirmed in cellular assays using MCF-7 breast cancer cells, where antiproliferative activity is observed at 30 μM concentrations [1]. In contrast, pan-sirtuin inhibitors or non-selective scaffolds typically exhibit SIRT1/SIRT2 selectivity ratios below 5-fold [2].

Epigenetics Drug Discovery Cancer Research

Electrochromic Performance Enhancement: 5H-Dibenz[b,f]azepine Incorporation Lowers Onset Potential to 0.37 V

Polyamides incorporating 5H-dibenz[b,f]azepine as an electron donor unit exhibit low onset potentials (Eonset) of 0.37–0.42 V and high coloration efficiency (η) of 190–259 cm² C⁻¹ in cyclic voltammetry studies [1]. When compared to triarylamine-based polyamides lacking the dibenzazepine moiety, which typically exhibit onset potentials >0.6 V and coloration efficiency below 150 cm² C⁻¹ [2], the dibenzazepine-containing materials demonstrate superior electrochemical and electrochromic performance.

Materials Science Electrochromic Devices Polymer Chemistry

Anticancer Activity Differentiation: Rigid Dibenzo[b,f]azepine 5e Exhibits Topo II Inhibition (IC50 = 6.36 μM) and In Vivo Tumor Suppression

Compound 5e, a rigid dibenzo[b,f]azepine derivative designed via ring closure strategy, demonstrates IC50 = 6.36 ± 0.36 μM against topoisomerase II and IC50 = 13.05 ± 0.62 μM against leukemia SR cells [1]. In vivo, 5e significantly inhibits tumor proliferation by 62.7% and reduces tumor volume to 30.1 mm³ compared to doxorubicin treatment [1]. When compared to non-rigidified dibenzazepine analogs evaluated in the same NCI-60 panel, which typically show IC50 values >20 μM against leukemia cell lines [2], the rigid scaffold demonstrates superior potency.

Medicinal Chemistry Oncology Topoisomerase Inhibition

Differential Reactivity in N-Alkylation: 5H-Dibenz[b,f]azepine vs 10,11-Dihydro Analog Under Phase-Transfer Catalysis

Under identical phase-transfer catalysis conditions (50% NaOH, tetrabutylammonium bromide, dichloromethane), 5H-dibenz[b,f]azepine exhibits significantly different N-alkylation reactivity compared to its 10,11-dihydro analog [1]. The unsaturated compound requires milder conditions (room temperature, 2-4 hours) to achieve >90% conversion, whereas the saturated analog demands elevated temperatures (40-50°C, 8-12 hours) for comparable yields [1]. This reactivity difference stems from the enhanced nucleophilicity of the NH group in the planar, conjugated dibenz[b,f]azepine system versus the non-planar dihydro form.

Process Chemistry Organic Synthesis Scale-up Manufacturing

Electronic Structure Differentiation: UPS Reveals Increased Ionization Energy in Dibenzazepine vs Dibenzocycloheptene

UV photoelectron spectroscopy (UPS) and quantum chemical calculations reveal that the πCC orbital ionization energy of the cycloheptene ring increases from 10.37–10.69 eV in dibenzocycloheptenes to >11.2 eV in dibenz[b,f]azepines [1]. This 0.5-0.8 eV increase reflects the inductive electron-withdrawing effect of the nitrogen atom, which directly impacts the compound's redox behavior and ability to participate in charge-transfer interactions [1]. The molecular structure is confirmed as non-planar with a boat conformation of the central aza-cycloheptene ring [1].

Physical Chemistry Computational Chemistry Structure-Activity Relationships

Optimal Procurement Scenarios for Dibenz[b,f]azepine Based on Evidence


Pharmaceutical API Manufacturing: Carbamazepine and Oxcarbazepine Production

Dibenz[b,f]azepine is the essential starting material for synthesizing carbamazepine (5H-dibenz[b,f]azepine-5-carboxamide) via phosgenation and subsequent ammonolysis [1]. The unsaturated scaffold is mandatory for achieving the sodium channel blocking activity required for anticonvulsant efficacy [2]. The 2023 Pd-catalyzed cascade annulation method offers yields up to 97%, providing a cost-advantaged synthetic route compared to traditional dehydrogenation (55-82% yield) [3][4]. For multi-kilogram API manufacturing, the higher yielding route directly reduces raw material costs and waste disposal expenses. Additionally, the faster N-alkylation kinetics under phase-transfer conditions (>90% conversion in 2-4 h at RT) compared to the dihydro analog (8-12 h at 40-50°C) translate to reduced cycle times and improved throughput in downstream functionalization steps [5].

Oncology Drug Discovery: Topoisomerase II-Targeted Anticancer Agents

Rigid dibenzo[b,f]azepine derivatives designed via ring closure exhibit potent topoisomerase II inhibition (IC50 = 6.36 μM) and demonstrate 62.7% tumor suppression in vivo, with tumor volume reduced to 30.1 mm³ [1]. This scaffold outperforms non-rigidified dibenzazepines, which typically show IC50 values >20 μM in leukemia cell lines [1]. The evidence supports procurement of dibenz[b,f]azepine as a starting material for medicinal chemistry programs targeting novel anticancer agents, particularly where topoisomerase II inhibition and DNA intercalation are desired mechanisms [1]. The scaffold's rigidification potential enables fine-tuning of pharmacokinetic properties while maintaining potent antitumor activity [1].

Advanced Electrochromic Materials: Smart Windows and Displays

Polyamides incorporating 5H-dibenz[b,f]azepine as an electron donor demonstrate low onset potentials (0.37–0.42 V) and high coloration efficiency (190–259 cm² C⁻¹), outperforming conventional triarylamine-based polymers (onset >0.6 V, η <150 cm² C⁻¹) [1]. These materials also exhibit stable redox cycling with two distinct reversible color changes (light yellow to dark blue) and NIR absorption at ~915 nm [1]. The quantitative performance advantage justifies procurement of high-purity dibenz[b,f]azepine for synthesizing electrochromic polymers in smart window applications, e-paper displays, and adaptive camouflage technologies [1]. Lower operating voltages and higher efficiency directly reduce device power consumption and improve display quality [1].

Epigenetic Probe Development: Selective SIRT2 Inhibitors

The 10,11-dihydro-5H-dibenz[b,f]azepine scaffold enables development of SIRT2-selective inhibitors with >30-fold selectivity over SIRT1 (SIRT2 IC50 = 18 μM) [1]. This selectivity is confirmed in cellular MCF-7 assays showing antiproliferative activity at 30 μM concentrations [1]. For academic and industrial researchers developing isoform-selective sirtuin modulators as pharmacological tools, the dibenz[b,f]azepine scaffold provides a validated starting point with established structure-activity relationships [1]. The >30-fold selectivity significantly exceeds that of non-selective sirtuin inhibitors (<5-fold), making this scaffold essential for dissecting SIRT2-specific biology in cancer and neurodegenerative disease models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibenz(b,f)azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.